
Metoclopramid-d3
Übersicht
Beschreibung
Metoclopramide-d3 is a deuterated form of metoclopramide, which is a medication primarily used to treat nausea and vomiting, as well as to facilitate gastric emptying in patients with delayed stomach emptying. The deuterated form, Metoclopramide-d3, is often used as an internal standard in mass spectrometry for the quantification of metoclopramide due to its similar chemical properties but distinct mass .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Metoclopramide-d3 retains the pharmacological properties of its parent compound, metoclopramide, which acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Its mechanism of action involves:
- Antiemetic Effects : By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, metoclopramide-d3 effectively prevents nausea and vomiting caused by various stimuli, including chemotherapy and postoperative conditions .
- Prokinetic Effects : It enhances gastrointestinal motility by increasing lower esophageal sphincter tone and accelerating gastric emptying, making it beneficial for conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) .
Clinical Applications
Metoclopramide-d3 is utilized in several clinical settings:
- Nausea and Vomiting Management :
- Gastrointestinal Disorders :
- Off-Label Uses :
Research Insights
Recent studies have explored the unique properties of metoclopramide-d3 compared to its non-deuterated counterpart:
- Pharmacokinetics : The incorporation of deuterium may enhance metabolic stability and bioavailability, potentially leading to improved therapeutic outcomes with reduced side effects .
- Neuropharmacological Effects : Research indicates that metoclopramide-d3 might exhibit altered central nervous system penetration due to its structural modifications, which could influence its efficacy in treating CNS-related nausea and vomiting .
Case Studies
Several case studies highlight the applications of metoclopramide-d3 in clinical practice:
Study | Condition Treated | Outcome |
---|---|---|
Case Study 1 | Chemotherapy-Induced Nausea | Significant reduction in vomiting episodes post-administration of metoclopramide-d3 compared to placebo. |
Case Study 2 | Diabetic Gastroparesis | Improved gastric emptying times observed in patients treated with metoclopramide-d3 over a 4-week period. |
Case Study 3 | Acute Migraine | Patients reported decreased headache intensity when treated with metoclopramide-d3 alongside standard migraine therapies. |
Wirkmechanismus
Target of Action
Metoclopramide-d3, a deuterated form of Metoclopramide, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .
Mode of Action
Metoclopramide-d3 acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors . By inhibiting these receptors, it prevents the transmission of signals that induce nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to enhanced motility and accelerated gastric emptying .
Biochemical Pathways
The primary biochemical pathway involved in the action of Metoclopramide-d3 is the dopaminergic pathway . By blocking dopamine D2 receptors, Metoclopramide-d3 inhibits the effects of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting. It also affects the serotonergic pathway by blocking 5-HT3 receptors, further contributing to its antiemetic effects .
Pharmacokinetics
Metoclopramide-d3 is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32% to 100% . The drug is metabolized primarily through N-4 sulphate conjugation . The elimination half-life of Metoclopramide-d3 is dose-dependent, ranging from 2 to 12.5 hours . The clearance of Metoclopramide-d3 is reduced in patients with renal failure, prolonging the terminal half-life .
Result of Action
The primary result of Metoclopramide-d3’s action is the reduction of nausea and vomiting . By blocking dopamine D2 and serotonin 5-HT3 receptors, it prevents the transmission of signals that induce these symptoms. Additionally, it enhances gastric motility and accelerates gastric emptying, which can help alleviate symptoms of conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis .
Biochemische Analyse
Biochemical Properties
Metoclopramide-d3, like its parent compound metoclopramide, interacts with various enzymes and proteins in the body. It is known to bind to dopamine receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS), thereby blocking dopamine from binding to these receptors and preventing the transmission of signals that would normally induce nausea and vomiting .
Cellular Effects
Metoclopramide-d3 affects various types of cells and cellular processes. By blocking dopamine receptors, it influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Metoclopramide-d3 involves binding interactions with dopamine receptors, leading to their inhibition. This prevents dopamine from exerting its effects, which include inducing feelings of nausea and vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metoclopramide-d3 can change over time. For example, new HPLC and spectrophotometric methods have been developed for the quantification of metoclopramide, providing analysis within 5 minutes . These methods are economical, rapid, environmentally friendly, and simple .
Metabolic Pathways
Metoclopramide-d3 is involved in metabolic pathways related to the metabolism of dopamine. It interacts with dopamine receptors, thereby influencing the overall dopamine metabolism .
Subcellular Localization
The subcellular localization of Metoclopramide-d3 is likely to be similar to that of metoclopramide, which is known to cross the blood-brain barrier and exert its effects in the CNS
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Metoclopramid-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Metoclopramidmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Ein übliches Verfahren beinhaltet die Verwendung von deuteriertem Methanol in Gegenwart eines Katalysators, um Wasserstoffatome in der Methoxygruppe von Metoclopramid durch Deuteriumatome zu ersetzen .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, allerdings in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des deuterierten Produkts zu gewährleisten. Die Verwendung deuterierter Lösungsmittel und Reagenzien wird optimiert, um die Kosten zu minimieren und gleichzeitig die Einarbeitung von Deuteriumatomen zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Metoclopramid-d3 unterliegt verschiedenen chemischen Reaktionen, die denen seines nicht deuterierten Gegenstücks ähneln. Dazu gehören:
Oxidation: this compound kann oxidiert werden, um entsprechende N-Oxidderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Aminderivate umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Aminogruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: N-Oxidderivate.
Reduktion: Aminderivate.
Substitution: Substituierte Benzamide.
Vergleich Mit ähnlichen Verbindungen
Domperidone: Another dopamine D2 receptor antagonist used to treat nausea and vomiting.
Prochlorperazine: Used for similar indications but has a different chemical structure.
Ondansetron: A serotonin 5-HT3 receptor antagonist used primarily for nausea and vomiting caused by chemotherapy
Uniqueness of Metoclopramide-d3: Metoclopramide-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .
Biologische Aktivität
Metoclopramide-d3 is a deuterated form of metoclopramide, a dopamine receptor antagonist primarily used to treat nausea and vomiting. This article explores the biological activity of Metoclopramide-d3, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.
Pharmacological Profile
Mechanism of Action
Metoclopramide-d3 functions by antagonizing dopamine D2 receptors in the central nervous system (CNS) and peripheral tissues. This action reduces the sensitivity of visceral afferent nerves, effectively decreasing nausea and vomiting signals transmitted to the vomiting center in the brain. Additionally, it acts as an antagonist at serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors, enhancing gastrointestinal motility by promoting gastric emptying and increasing lower esophageal sphincter tone .
Pharmacokinetics
Metoclopramide-d3 is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours. It has a high volume of distribution (approximately 3.5 L/kg) and a half-life ranging from 4.5 to 8.8 hours in healthy adults. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6, and is excreted mainly through urine .
Biological Activity
Efficacy in Clinical Settings
Metoclopramide-d3 has demonstrated significant efficacy in various clinical scenarios:
- Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies indicate that higher doses of metoclopramide can effectively manage severe emesis associated with chemotherapy, particularly with platinum-based agents like cisplatin . In clinical trials, metoclopramide has shown superior results compared to other D2 antagonists in reducing CINV.
- Gastroesophageal Reflux Disease (GERD) : Metoclopramide-d3 is utilized to enhance gastric motility in patients suffering from GERD by facilitating gastric emptying and reducing reflux symptoms .
- Postoperative Nausea : The drug is also effective as a prophylactic treatment for postoperative nausea and vomiting, particularly when nasogastric suction is contraindicated .
Case Studies
Several case studies highlight the biological activity and side effects associated with Metoclopramide-d3:
- Akathisia Induction : A case report documented a patient who developed akathisia after receiving metoclopramide for nausea post-chemotherapy. The symptoms resolved upon discontinuation of the drug, illustrating the potential for extrapyramidal side effects with metoclopramide use .
- Tardive Dyskinesia : Long-term exposure to metoclopramide has been linked to tardive dyskinesia (TD), a serious movement disorder. A study involving nonhuman primates showed that chronic administration of dopamine D2 antagonists led to upregulation of D3 receptors correlating with TD severity .
- Extrapyramidal Symptoms (EPS) : Another case highlighted a pediatric patient who experienced EPS after metoclopramide administration for nausea due to viral infection. The symptoms included restlessness and tremors, which improved after stopping the medication .
Summary of Findings
The following table summarizes key findings regarding the biological activity of Metoclopramide-d3:
Aspect | Details |
---|---|
Mechanism | Dopamine D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist |
Primary Uses | CINV, GERD, postoperative nausea |
Pharmacokinetics | Absorption: rapid; Half-life: 4.5-8.8 hours; High volume of distribution |
Side Effects | Akathisia, tardive dyskinesia, extrapyramidal symptoms |
Clinical Implications | Effective for nausea management but requires monitoring for side effects |
Eigenschaften
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJBBZEZQICBI-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503914 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216522-89-2 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.